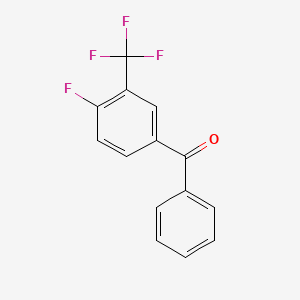

4-Fluoro-3-(trifluoromethyl)benzophenone

描述

Significance of Fluorine and Trifluoromethyl Moieties in Contemporary Organic Synthesis

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a powerful and widely used strategy in contemporary organic synthesis, particularly in drug design. The fluorine atom, despite being the most electronegative element, is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. This allows it to be introduced into a molecule often without significant steric disruption. The inclusion of fluorine can profoundly influence a molecule's physicochemical properties, including its acidity, conformation, and metabolic stability.

The trifluoromethyl group is particularly noteworthy for its strong electron-withdrawing nature and its significant impact on lipophilicity, which can enhance the permeability of a molecule through biological membranes. The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This enhanced stability is a crucial attribute for developing long-acting therapeutic agents. The introduction of a -CF3 group can also alter a molecule's binding affinity to biological targets through modified electrostatic and hydrophobic interactions.

Overview of the Benzophenone (B1666685) Scaffold in Advanced Chemical Research

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and important structure in medicinal chemistry and materials science. nih.gov This diaryl ketone motif is found in numerous naturally occurring compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

Beyond its presence in nature, the benzophenone framework serves as a versatile building block for synthetic compounds. Its derivatives are utilized as photoinitiators in polymerization processes, key ingredients in perfumes, and as intermediates in the synthesis of pharmaceuticals. nih.govresearchgate.net The unique twisted conformation of the two aryl rings and the electronic nature of the carbonyl bridge make benzophenone a valuable scaffold for creating molecules with specific three-dimensional shapes and functionalities tailored for various applications. researchgate.net

Research Trajectory and Objectives for 4-Fluoro-3-(trifluoromethyl)benzophenone

The specific compound, this compound, represents a logical progression in the exploration of fluorinated organic molecules. The research trajectory for this and similar compounds is driven by the objective of creating novel molecular building blocks, or synthons, that combine the advantageous properties of its constituent parts.

The primary research objectives for synthesizing and studying molecules like this compound include:

Development of Novel Bioactive Compounds: By incorporating both a fluorine atom and a trifluoromethyl group onto the benzophenone core, chemists aim to create new candidates for drug discovery. The specific placement of these substituents on one of the phenyl rings is intended to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for biological targets.

Probing Protein-Ligand Interactions: Fluorinated compounds are valuable tools for studying how molecules bind to proteins. The unique properties of fluorine can introduce new, specific interactions within protein binding pockets, and the synthesis of new fluorinated benzophenones provides novel probes to investigate these interactions.

Creation of Advanced Materials: Benzophenone derivatives are known for their applications as photoinitiators. researchgate.net The introduction of fluorine and trifluoromethyl groups can modify the photochemical properties of the benzophenone core, potentially leading to the development of more efficient photoinitiators for applications in areas like 3D printing and specialized coatings. researchgate.net

The synthesis of this compound is part of a broader effort to systematically explore how different substitution patterns on the benzophenone scaffold affect its chemical and biological properties, thereby expanding the toolbox available to chemists in various fields.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the literature. However, data for the closely related isomer, [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone, provides valuable insight into the expected properties of this class of compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H8F4O | uni.lu |

| Monoisotopic Mass | 268.05112 Da | uni.lu |

| Predicted XlogP | 4.2 | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBZTYREKMHBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372139 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-04-8 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Transformational Chemistry of 4 Fluoro 3 Trifluoromethyl Benzophenone

Photoreactivity and Photophysical Pathways of Benzophenone (B1666685) Derivatives

The benzophenone moiety serves as a robust chromophore, making its derivatives, including 4-fluoro-3-(trifluoromethyl)benzophenone, highly photoactive. The absorption of ultraviolet (UV) light initiates a series of rapid photophysical events that populate a reactive triplet state, which is the primary driver of benzophenone's photochemistry.

Upon photoexcitation, benzophenone derivatives are promoted from their ground state (S₀) to an excited singlet state, typically the S₂(ππ) state, which rapidly undergoes internal conversion to the lower-energy S₁(nπ) state. The population of the reactive triplet state (T₁) from the S₁ state is an exceptionally efficient process, governed by intersystem crossing (ISC). rsc.orgrsc.org

The precise mechanism for this triplet population has been a subject of extensive study, with two primary pathways proposed:

Direct Mechanism: A direct spin-orbit coupling facilitates the transition from the S₁(nπ) state to the T₁(nπ) state. acs.orgnih.gov

Indirect Mechanism: The S₁(nπ) state first crosses to a nearby higher-energy triplet state of ππ character, T₂(ππ), which then rapidly relaxes to the T₁(nπ) state. acs.orgnih.gov

This indirect pathway is favored by El-Sayed's rules, which state that ISC is more efficient when it involves a change in the molecular orbital type (i.e., nπ* ↔ ππ). nih.gov Advanced surface-hopping ab initio molecular dynamics simulations have indicated that while both mechanisms are possible, the indirect S₁ → T₂ → T₁ pathway is prevalent. acs.orgnih.govnih.gov Furthermore, these studies suggest the existence of a kinetic equilibrium between the T₁ and T₂ states within the first 600 femtoseconds after excitation, indicating a complex and unrelaxed triplet manifold. acs.orgnih.govnih.gov The high quantum yield of this process ensures that the triplet state is readily accessible and serves as the starting point for subsequent photochemical reactions.

Table 1: Key Photophysical Processes in Benzophenone

| Step | Process | Initial State | Final State | Timescale | Mechanism |

| 1 | UV Absorption | S₀ | S₂ (ππ) | Femtoseconds | Photon Absorption |

| 2 | Internal Conversion | S₂ (ππ) | S₁ (nπ) | Ultrafast (<1 ps) | Radiationless Relaxation |

| 3 | Intersystem Crossing (ISC) | S₁ (nπ) | T₁ (nπ) | Picoseconds | Direct (S₁→T₁) or Indirect (S₁→T₂→T₁) |

The triplet state of benzophenone, T₁, possesses significant diradical character, making it a powerful agent for hydrogen atom abstraction (HAT) from suitable donor molecules. researchgate.netnih.gov This reaction is a hallmark of benzophenone photochemistry and proceeds via the abstraction of a hydrogen atom by the electrophilic oxygen of the carbonyl group.

The process generates two radical species: the benzophenone ketyl radical and a radical derived from the hydrogen donor substrate. researchgate.net The ketyl radical is a key intermediate that can be detected by transient absorption spectroscopy, exhibiting a characteristic absorption maximum around 540 nm. researchgate.net The efficiency of the HAT reaction is dependent on several factors, including the bond dissociation energy of the C-H bond being cleaved and the steric accessibility of the hydrogen atom. mdpi.com For instance, the triplet state of benzophenone derivatives can abstract hydrogen atoms from a wide range of substrates, including alcohols, hydrocarbons, and polymers. mdpi.com This reactivity is harnessed in applications such as photopolymerization and as a probe for molecular environments. acs.orgresearchgate.net

The solvent environment plays a critical role in modulating the photophysical and photochemical pathways of benzophenone derivatives. acs.org Solute-solvent interactions can alter the energies of the electronic states, thereby influencing the rates of internal conversion and intersystem crossing. acs.org

Protic solvents, such as alcohols, can form hydrogen bonds with the carbonyl oxygen of the benzophenone. acs.orgscispace.com This interaction has a profound effect on the excited-state dynamics. Specifically, hydrogen bonding can alter the energy gap and coupling between the S₁ and T₂ states, thereby modifying the ISC rate. acs.org

Furthermore, the solvent environment directly impacts the hydrogen atom abstraction reaction. In a solution containing a hydrogen donor like phenol, benzophenone molecules can exist in two distinct sub-ensembles: those that are hydrogen-bonded to the donor and those that are not. researchgate.netnih.gov By tuning the excitation wavelength to the red edge of the absorption band, it is possible to selectively excite the non-hydrogen-bonded population. acs.org Conversely, excitation near the absorption maximum predominantly excites the hydrogen-bonded complexes. acs.org Studies have shown that selectively exciting the pre-configured, hydrogen-bonded benzophenone-phenol complexes can accelerate the rate of hydrogen abstraction by a factor of approximately 40 compared to the diffusion-controlled reaction of the non-bonded species. researchgate.netnih.govacs.org This acceleration is attributed to the reaction occurring from a static, pre-oriented state rather than relying on diffusive encounters. scispace.comacs.org

Table 2: Effect of Hydrogen Bonding on Benzophenone Photochemistry

| Condition | Predominantly Excited Species | H-Atom Abstraction Mechanism | Relative Rate |

| Excitation at λmax | H-Bonded Benzophenone | Static (Pre-configured complex) | ~40x Faster |

| Red-Edge Excitation | Non-H-Bonded Benzophenone | Diffusive (Collision-dependent) | Baseline |

C-F Bond Activation and Defluorination Reactions

The presence of both an aromatic fluorine and a trifluoromethyl group on the benzophenone scaffold opens pathways for C-F bond activation, a challenging but synthetically valuable transformation. These reactions typically require harsh conditions or specific reagents to overcome the high strength of the C-F bond.

In Brønsted superacids, such as triflic acid, the trifluoromethyl group of compounds like this compound can undergo protolytic defluorination. This process is initiated by the protonation of one of the fluorine atoms of the -CF₃ group. Subsequent elimination of hydrogen fluoride (B91410) (HF) generates a highly electrophilic difluorocarbocationic species. This intermediate can then undergo further transformations, ultimately leading to the formation of an acylium cation. This reactive species can participate in intramolecular or intermolecular Friedel-Crafts-type reactions with available arene nucleophiles, leading to the formation of new carbon-carbon bonds.

The fluorine atom at the 4-position of the benzophenone is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the para-benzoyl group and the ortho-trifluoromethyl group. acgpubs.orgresearchgate.net This dual activation makes the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. acgpubs.orgyoutube.com The negative charge is delocalized across the aromatic system and onto the oxygen of the carbonyl group.

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

This reaction is highly versatile, allowing for the substitution of the fluorine atom with a wide range of nucleophiles, including amines, alkoxides, and thiolates, thereby providing access to a diverse array of substituted benzophenone derivatives. nih.govnih.govresearchgate.net The reactivity in SNAr reactions is often highest for fluorine compared to other halogens in the rate-determining addition step. youtube.com

Table of Compounds

| Compound Name |

| This compound |

| Benzophenone |

| Phenol |

| Triflic acid |

| Hydrogen fluoride |

| Benzophenone ketyl radical |

| Meisenheimer complex |

Reactivity of the Carbonyl Group in Trifluoromethylated Benzophenones

The carbonyl group in benzophenone derivatives, including this compound, is a primary site for a variety of chemical transformations. The presence of strong electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

Oxidation Reactions

While ketones are generally resistant to oxidation under mild conditions, forced conditions can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For benzophenones, this would involve breaking the bond between the carbonyl carbon and one of the aromatic rings, a process that requires powerful oxidizing agents and typically results in the formation of carboxylic acids.

Advanced Oxidation Processes (AOPs), such as those involving UV/TiO₂ and UV/H₂O₂, have been shown to be effective in degrading related compounds like Benzophenone-4. nih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic rings and the carbonyl group, leading to hydroxylation, ring-opening, and eventual mineralization. Although specific studies on this compound are not prevalent, it is expected to undergo similar degradation pathways under AOPs. The reaction with chlorine has also been studied for benzophenone derivatives, leading to the formation of chlorinated by-products. nih.gov

| Oxidation Method | Reagents | Key Intermediates | Typical Products |

| Advanced Oxidation | UV/H₂O₂ or UV/TiO₂ | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, ring-opened products, CO₂, H₂O, mineral acids |

| Chlorination | Chlorine (Cl₂) | - | Chlorinated benzophenone derivatives |

| Strong Chemical Oxidation | KMnO₄, CrO₃ | - | Benzoic acid derivatives (via C-C bond cleavage) |

This table presents generalized oxidation pathways for benzophenones based on available literature.

Hemiketal Adduct Formation

Ketones can react with alcohols in the presence of an acid or base catalyst to form hemiketals. The equilibrium for this reaction typically lies towards the starting materials for simple ketones. However, the reactivity of the carbonyl group in this compound is significantly enhanced by the electron-withdrawing fluoro and trifluoromethyl groups. This increased electrophilicity of the carbonyl carbon facilitates nucleophilic attack by an alcohol, potentially shifting the equilibrium towards the formation of a hemiketal adduct, especially in the presence of a high concentration of the alcohol.

The formation of stable hemiketals is more common with highly electrophilic ketones, such as α-trihalomethyl ketones. rsc.org While no specific studies on the hemiketal formation of this compound were identified, the electronic properties of the molecule suggest it would be more prone to forming such adducts compared to unsubstituted benzophenone.

Mechanisms of Trifluoromethyl Group Transformation

The trifluoromethyl group is known for its high stability. However, under specific and often harsh reaction conditions, it can be transformed into other functional groups.

Hydrolysis to Carboxylate Functionalities

The conversion of an aromatic trifluoromethyl group into a carboxylic acid (carboxylate) is a known, albeit challenging, transformation. This hydrolysis reaction typically requires a highly acidic medium. nih.govsemanticscholar.org Research has shown that a mixture of fuming sulfuric acid (oleum) and boric acid can effectively hydrolyze the CF₃ group in various trifluoromethylated aromatic compounds, including triarylphosphines. nih.govsemanticscholar.orgrsc.org

The proposed mechanism involves the following steps:

Protonation of the aromatic ring or direct interaction of the Lewis acid (boric acid) and protic superacid (fuming sulfuric acid) with the fluorine atoms.

Stepwise nucleophilic attack by water (or its equivalent in the acidic medium) on the carbon atom of the CF₃ group, with concurrent elimination of fluoride ions.

Formation of a triol intermediate, which is unstable and readily dehydrates to form the carboxylic acid.

The reaction conditions, such as the concentration of oleum (B3057394) and boric acid, as well as the reaction time and temperature, can be tuned to control the extent of hydrolysis. nih.govsemanticscholar.org The position of the trifluoromethyl group on the aromatic ring also influences the reaction rate. nih.gov

| Starting Material | Reagents | Product | Reference |

| Trifluoromethylated Triarylphosphines | Fuming Sulfuric Acid (Oleum), Boric Acid | Carboxylic Arylphosphines | nih.gov, semanticscholar.org |

| This compound (Predicted) | Fuming Sulfuric Acid (Oleum), Boric Acid | 4-Fluoro-3-benzoylbenzoic acid | (Inferred) |

This table illustrates the conditions for CF₃ group hydrolysis based on studies of related compounds.

Formation of Acyl Species in Acidic Environments

In strongly acidic media, the carbonyl oxygen of this compound can be protonated, forming a hydroxy-stabilized carbocation, also known as an acylium ion precursor. The stability and formation of this species are significantly influenced by the electronic properties of the substituents on the aromatic rings.

The basicity of the carbonyl oxygen in benzophenones is a known characteristic, allowing for their protonation in aqueous sulfuric acid and superacidic systems like fluoroantimonic acid (HF-SbF₅). rsc.orgwikipedia.org For this compound, the process involves the equilibrium shown below:

Reaction Scheme: Protonation in Strong Acid

Once formed, the protonated species can be considered a resonance-stabilized acylium ion. This reactive electrophile is analogous to the intermediates generated during Friedel-Crafts acylation reactions, where a Lewis acid like AlCl₃ is used to generate an acylium ion from an acyl chloride. wikipedia.orgmasterorganicchemistry.com The presence of this positively charged intermediate allows for subsequent electrophilic aromatic substitution reactions if other arenes are present, although the strong deactivating effects of the fluoro and trifluoromethyl substituents would make the fluorinated phenyl ring itself highly unreactive toward further substitution.

Table 1: Influence of Substituents on Carbonyl Protonation

| Substituent Group | Electronic Effect | Influence on Carbonyl Oxygen Basicity |

|---|---|---|

| Phenyl | Electron-donating (resonance) / Electron-withdrawing (inductive) | Baseline |

| 4-Fluoro | Inductively withdrawing, weakly resonance donating | Decrease |

Palladium-Catalyzed Reactions Involving Fluorinated Arenes

The carbon-fluorine (C-F) bond in this compound presents an opportunity for palladium-catalyzed cross-coupling reactions. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation can be achieved under specific catalytic conditions, particularly when the fluorine atom is attached to an electron-deficient aromatic ring. nih.govnih.gov

The 4-fluoro-3-(trifluoromethyl)phenyl ring is highly electron-deficient due to the combined electron-withdrawing effects of the trifluoromethyl group, the fluorine atom, and the benzoyl group. This electronic characteristic makes the C-F bond at the C4 position susceptible to oxidative addition to a low-valent palladium(0) complex, which is the key initial step in many cross-coupling catalytic cycles. nih.govacs.org The regioselectivity of C-F activation is often directed by nearby functional groups; in this case, the activation is enhanced by the strong π-accepting nature of the trifluoromethyl group ortho to the fluorine. nih.govacs.org

A plausible catalytic cycle for a Suzuki-Miyaura type cross-coupling of this compound with an arylboronic acid is as follows:

Oxidative Addition: A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, inserts into the C-F bond to form an Aryl-Pd(II)-F intermediate. nih.gov

Transmetalation: The fluoride ligand on the palladium complex is exchanged with the organic group from the arylboronic acid (Ar'-B(OH)₂), a step often facilitated by a base.

Reductive Elimination: The two organic groups (the original benzophenone moiety and the new aryl group) couple and are eliminated from the palladium center, forming the cross-coupled product and regenerating the Pd(0) catalyst.

Table 2: Key Factors in Pd-Catalyzed C-F Bond Activation

| Factor | Description | Relevance to this compound |

|---|---|---|

| Ligand | Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) stabilize the Pd(0) center and promote oxidative addition. | Ligands like BrettPhos or AdBippyPhos would be suitable choices. nih.govnih.gov |

| Substrate Electronics | Electron-withdrawing groups on the arene facilitate C-F bond cleavage by making the carbon atom more electrophilic. | The CF₃ and benzoyl groups strongly activate the C-F bond for this reaction. |

| Coupling Partner | Organoboron mdpi.com, organozinc, or other organometallic reagents can be used. | Arylboronic acids are common and effective partners in Suzuki-Miyaura coupling. |

| Base | A base (e.g., carbonates, phosphates) is typically required to facilitate the transmetalation step. | K₃PO₄ or Cs₂CO₃ are often used in challenging cross-coupling reactions. acs.org |

This methodology allows for the synthesis of novel, complex biaryl ketones from this compound, where the fluorine atom is selectively replaced with a new aryl or heteroaryl group.

Radical Cascade and Cyclization Pathways

The benzophenone moiety is well-known for its photochemical reactivity. Upon absorption of UV light, it can be excited to a triplet state, which behaves like a diradical and can abstract a hydrogen atom from a suitable donor to form a ketyl radical. nih.govbgsu.edu This radical-generating capability can be harnessed to initiate radical cascade and cyclization reactions.

In the case of this compound, the formation of the ketyl radical intermediate would be the primary photochemical step.

Reaction Scheme: Formation of Ketyl Radical

The resulting ketyl radical is a reactive species that can participate in further reactions. If the molecule is designed with an appropriately positioned unsaturated group (e.g., an alkene or alkyne), an intramolecular cyclization can occur. rsc.org For example, if the unsubstituted phenyl ring were to bear a tethered alkene, the ketyl radical could add to the double bond, initiating a cyclization cascade.

Furthermore, the trifluoromethyl group itself can be a source of radicals under certain conditions or can influence the stability and reaction pathways of nearby radical centers. rsc.orgresearchgate.net The combination of photoredox catalysis with carbonyl addition chemistry has opened new avenues for radical reactions. nih.gov For instance, a radical generated elsewhere in the reaction mixture could add to the carbonyl carbon of this compound, especially if the carbonyl is activated by a Brønsted or Lewis acid. nih.gov This addition would form a new alkoxy radical, which could then propagate a cascade.

Despite a comprehensive search for experimental data, specific spectroscopic analyses for this compound corresponding to the requested outline could not be located in publicly available scientific literature. Detailed ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and FT-Raman spectra, along with their professional interpretations and data tables for this particular compound, are not available.

Therefore, it is not possible to generate the detailed and scientifically accurate article as requested under the specified outline. The creation of such an article requires access to primary research data that has either not been published or is not indexed in the searched databases.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Dynamics

Analysis of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characteristic vibrational modes within a molecule. For 4-Fluoro-3-(trifluoromethyl)benzophenone, the IR spectrum is dominated by several key stretching and bending vibrations.

The most prominent feature in the infrared spectrum of benzophenones is the carbonyl (C=O) stretching vibration. researchgate.net For aliphatic ketones, this band typically appears around 1715 cm⁻¹. In aromatic ketones like benzophenone (B1666685), conjugation with the phenyl rings lowers this frequency. For 3-(trifluoromethyl)benzophenone, a related compound, this stretching vibration is observed in its infrared spectrum. The position of this band is sensitive to the electronic effects of the substituents on the aromatic rings.

The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. These bands confirm the presence of the phenyl rings. The substitution pattern on the aromatic rings can influence the exact position and intensity of these peaks.

Furthermore, the presence of carbon-fluorine bonds gives rise to characteristic stretching vibrations. The C-F stretching modes for fluoro-benzenes are typically found in the range of 1300-1000 cm⁻¹. The trifluoromethyl (CF₃) group will exhibit strong absorption bands in this region due to the symmetric and asymmetric stretching of the C-F bonds. For instance, in hydrofluoroethers, C-F vibrational stretching modes are known to absorb in the 1250-750 cm⁻¹ range. benthamopen.com

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Characteristics for this compound |

| Carbonyl (C=O) Stretching | 1650-1670 | A strong, sharp absorption band, characteristic of aromatic ketones. |

| Aromatic C=C Stretching | 1450-1600 | Multiple sharp bands of variable intensity, indicative of the two phenyl rings. |

| C-F Stretching (Aryl-F) | 1200-1300 | A strong absorption band. |

| C-F Stretching (-CF₃) | 1100-1200 | Very strong and broad absorption due to symmetric and asymmetric stretching. |

Electronic Absorption and Luminescence Spectroscopy

The electronic properties of this compound can be investigated using various absorption and emission spectroscopic techniques.

UV-Visible Absorption Spectra

Time-Resolved Electronic Absorption Spectroscopy

Time-resolved electronic absorption spectroscopy, particularly nanosecond transient absorption (ns-TA), is instrumental in studying the transient excited states of molecules like benzophenone derivatives. edinst.com Benzophenone is well-known for its high intersystem crossing yield to the triplet state upon photoexcitation. edinst.com The ns-TA technique allows for the direct probing of the triplet (T₁ → Tₙ) absorption. edinst.com Studies on benzophenone have shown that the intensity of the transient triplet signal decreases as the temperature increases. edinst.comedinst.com The decay of the triplet state can be monitored over time, providing insights into its lifetime and decay pathways, which can include quenching and triplet-triplet annihilation. edinst.comedinst.com A nanosecond time-resolved resonance Raman (ns-TR³) spectroscopic study of benzophenone's triplet state reaction has also been conducted to identify and characterize transient intermediates. acs.org

Phosphorescence and Photoluminescence Characteristics

Benzophenone and its derivatives are known for their characteristic phosphorescence at low temperatures. edinst.com This emission originates from the lowest excited triplet state (T₁). The nature of this triplet state, whether it is (n, π) or (π, π), significantly influences the phosphorescence properties. For benzophenone, the lowest triplet state is typically of (n, π*) character, leading to a relatively short phosphorescence lifetime. nih.gov

The phosphorescence of benzophenone derivatives is often studied in rigid solutions at 77 K, as the emission is heavily quenched at room temperature. edinst.comedinst.com The energy levels and lifetimes of the lowest excited triplet states of various benzophenone derivatives have been determined from their phosphorescence spectra. nih.gov In some cases, photoinduced phosphorescence enhancement has been observed for certain benzophenone derivatives in ethanol (B145695) at 77 K. nih.gov The substitution pattern on the benzophenone core, including the presence of fluorine and trifluoromethyl groups, is expected to influence the energy of the triplet state and its lifetime.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₄H₈F₄O.

The calculated exact mass (monoisotopic mass) of this compound can be determined with high precision. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with errors in the parts-per-million (ppm) range, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, the mass spectrum will also show characteristic fragmentation patterns that can further support the proposed structure. For benzophenone derivatives, common fragmentation pathways include the cleavage of the carbonyl group and the loss of substituted phenyl groups. The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

| Property | Value |

| Molecular Formula | C₁₄H₈F₄O |

| Monoisotopic Mass | 268.05112 Da |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the crystallographic databases, studies on related fluorinated organic molecules provide insights into the expected structural features. For instance, the crystal structure of other fluorinated compounds reveals the influence of fluorine atoms on molecular packing, often through C—H···F hydrogen bonds and π–π stacking interactions. The dihedral angle between the two phenyl rings of the benzophenone core is a key structural parameter that would be determined from an X-ray crystal structure analysis. This angle is influenced by the steric and electronic effects of the substituents on the rings.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational investigations, offering a detailed description of the electronic and geometric structure of molecules. For a complex molecule like 4-Fluoro-3-(trifluoromethyl)benzophenone, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with basis sets like 6-311G(d,p) to provide reliable results for organic molecules.

For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and determine various electronic properties. The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the electron distribution within the benzophenone (B1666685) framework, and DFT is well-suited to model these effects.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to investigate the excited states of molecules. This is particularly relevant for understanding the UV-Visible absorption spectra of this compound. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the absorption wavelengths and oscillator strengths, providing insights into the photophysical properties of the molecule. nih.gov These calculations can be performed both in the gas phase and in the presence of solvents to simulate more realistic experimental conditions. nih.gov

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation. While computationally more demanding than DFT, MP2 can provide more accurate results for certain systems, particularly those where electron correlation effects are significant. For this compound, MP2 calculations could be used to obtain a highly accurate molecular geometry and to study intermolecular interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide a suite of descriptors that help in understanding and predicting how a molecule will behave in a chemical reaction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical polarizability. longdom.org

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values: red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. The fluorine and trifluoromethyl groups would also create distinct electrostatic potential regions, influencing the molecule's interaction with other charged species.

Mulliken charge analysis is a method for calculating the partial atomic charges in a molecule. scholarsresearchlibrary.com This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic properties of the molecule. The calculated Mulliken charges can reveal the extent of electron withdrawal by the fluoro and trifluoromethyl substituents from the aromatic rings and the carbonyl group.

In this compound, the carbon atom of the carbonyl group is expected to have a significant positive charge, making it a primary site for nucleophilic attack. The oxygen, fluorine, and fluorine atoms of the trifluoromethyl group will carry negative charges. The distribution of charges across the phenyl rings will be influenced by the inductive and resonance effects of the substituents.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Intermolecular Interactions and Supramolecular Architectures

Theoretical investigations into this compound provide critical insights into the noncovalent forces that govern its molecular recognition, crystal packing, and self-assembly into supramolecular architectures. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings introduces unique electronic properties that significantly influence its interaction landscape.

π-π Stacking Interactions in Trifluoromethylated Aromatics

The trifluoromethyl (-CF3) group, being strongly electron-withdrawing, profoundly impacts the nature of π-π stacking interactions in aromatic systems like this compound. rsc.org Computational studies on model trifluoromethylated aromatic compounds reveal that this substitution enhances intermolecular interaction energies compared to their non-fluorinated or methylated counterparts. nih.govacs.org This enhancement is attributed to an increased molecular quadrupole moment and greater dispersion forces associated with the -CF3 group. nih.govacs.org

| Interaction Parameter | Effect of Trifluoromethylation | Implication for this compound |

| Interaction Energy | Enhanced | Stronger π-π stacking interactions in the solid state. |

| Stacking Distance | Reduced | More compact and ordered molecular packing. nih.gov |

| Molecular Orientation | Favors cofacial arrangements | Promotes efficient orbital overlap between stacked rings. acs.org |

| Electronic Nature | Increases π-acidity | The CF3-substituted ring acts as an electron acceptor. |

Noncovalent Interactions and Molecular Packing

The molecular packing of this compound in the solid state is a complex interplay of various weak noncovalent interactions. researchgate.net Beyond π-π stacking, the fluorine and trifluoromethyl substituents introduce the potential for specific halogen-related interactions that act as significant structure-directing motifs. researchgate.netresearchgate.net

Computational studies on analogous fluorinated organic molecules have highlighted the significance of the following interactions:

C–F···π Interactions: The electrophilic fluorine atoms of the trifluoromethyl group can engage in favorable interactions with the electron-rich π-systems of adjacent phenyl rings.

Halogen···Halogen Contacts (F···F): While often considered repulsive, short F···F contacts are frequently observed in the crystal structures of highly fluorinated compounds, where they can contribute to stabilizing the crystal lattice. researchgate.net

The combination of these diverse and relatively weak forces results in a highly specific three-dimensional architecture. rsc.org The presence of the trifluoromethyl group can introduce different supramolecular variants compared to isomers with different substitution patterns. researchgate.net Theoretical calculations are essential to dissect and quantify the energetic contributions of each of these interactions, providing a detailed understanding of the forces that stabilize the observed crystal structure. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, theoretical methods can identify key intermediates, characterize transition states, and determine the energetic feasibility of proposed pathways.

Transition State Characterization

The characterization of transition states (TS) is a cornerstone of mechanistic computational chemistry. A transition state represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or photochemical processes, DFT calculations are commonly employed to locate and characterize the relevant transition states. nih.gov

The process involves:

Geometry Optimization: An initial guess of the TS geometry is optimized.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the forming or breaking of a bond).

For instance, in a hypothetical nucleophilic addition reaction, the TS would feature partially formed bonds between the nucleophile and the carbonyl carbon, and a partially broken C=O double bond. The geometric parameters and the value of the imaginary frequency provide invaluable information about the nature of the reaction's rate-determining step.

| Parameter | Description | Significance in Mechanism Elucidation |

| Geometry | 3D arrangement of atoms at the energy maximum. | Reveals which bonds are forming and breaking. |

| Imaginary Frequency | A single negative vibrational frequency. | Confirms the structure is a true transition state and describes the motion over the energy barrier. |

| Zero-Point Energy (ZPE) | The lowest possible energy of the system. | Used to correct the electronic energy for vibrational effects. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of activation. | Calculated from vibrational frequencies to determine reaction rates. |

Energy Profile Determination

Once reactants, products, intermediates, and transition states have been optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system against the reaction coordinate, providing a visual representation of the entire reaction pathway. youtube.com

The key energetic parameters derived from this profile are:

Activation Energy (ΔE‡): The energy difference between the reactants and the highest-energy transition state. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants. This determines the thermodynamics of the reaction (whether it is exothermic or endothermic).

For complex, multi-step reactions, the energy profile can identify the rate-determining step—the step with the highest activation barrier. youtube.com Computational studies on the formation of α-trifluoromethyl ketones, for example, have used DFT to calculate energy barriers for radical addition and subsequent steps, explaining reaction selectivity and outcomes. researchgate.net

Solvation Effects and Continuum Solvation Models (e.g., PCM)

Reactions are most often carried out in solution, where interactions between the solute (this compound) and the solvent can dramatically influence reactivity and stability. aip.org Computationally modeling these effects is crucial for obtaining results that are comparable to experimental reality. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. wikipedia.orgq-chem.com

PCM treats the solvent not as individual molecules but as a continuous, structureless medium with a defined dielectric constant (ε). wikipedia.orgnumberanalytics.com The solute is placed within a cavity carved out of this dielectric continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated self-consistently. q-chem.com

The total free energy of solvation (ΔGsol) within the PCM framework is typically calculated as the sum of three components:

G_es (Electrostatic): The energy change from electrostatic interactions between the solute's charge distribution and the polarized dielectric medium. This is often the dominant term, especially in polar solvents. wikipedia.org

G_dr (Dispersion-Repulsion): Accounts for the van der Waals interactions between the solute and solvent molecules.

G_cav (Cavitation): The energy required to create the solute cavity within the solvent. wikipedia.org

PCM is available in most major quantum chemistry software packages and can be applied to energy and geometry calculations. wikipedia.org While computationally efficient, PCM has limitations. It is less reliable for systems where specific, directional solute-solvent interactions like strong hydrogen bonding are critical, or in cases where non-electrostatic effects dominate. wikipedia.orgresearchgate.net For such scenarios, more complex models that include explicit solvent molecules may be necessary.

| Solvent | Dielectric Constant (ε) | Primary Solvation Contribution | Expected Effect on Polar Reactions |

| Cyclohexane | 2.02 | Dispersion-Repulsion | Minimal stabilization of polar species. |

| Chloroform | 4.81 | Electrostatic & Non-electrostatic | Moderate stabilization. |

| Acetone | 20.7 | Electrostatic | Significant stabilization of polar transition states and intermediates. |

| Acetonitrile | 37.5 | Electrostatic | Strong stabilization of polar species. |

| Water | 78.4 | Electrostatic & H-bonding | Very strong stabilization (PCM may not fully capture H-bonding). |

Lack of a specific computational analysis of the non-linear optical properties of this compound

General principles of computational chemistry suggest that the presence of both a fluorine atom and a trifluoromethyl group, both being strong electron-withdrawing groups, would significantly influence the electronic distribution and, consequently, the NLO properties of the benzophenone core. Theoretical investigations into similar molecules often employ Density Functional Theory (DFT) to calculate parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding the structure-property relationships that govern non-linear optical behavior.

For instance, studies on other fluorinated organic compounds have shown that the position and number of fluorine substituents can modulate the hyperpolarizability. The electron-withdrawing nature of these groups can enhance the intramolecular charge transfer, a key factor for a high NLO response. However, without specific computational data for this compound, any discussion on its first-order hyperpolarizability and NLO properties remains speculative. Detailed research, including the generation of data tables from computational outputs, is required to elucidate the specific characteristics of this compound.

Applications in Advanced Materials Science and Organic Synthesis

Role as Versatile Building Blocks in Complex Chemical Synthesis

Fluorinated compounds are crucial in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. sigmaaldrich.comossila.commdpi.com 4-Fluoro-3-(trifluoromethyl)benzophenone, containing both a fluorine atom and a trifluoromethyl group, serves as a significant building block, or synthon, for constructing more complex fluorinated molecules. mq.edu.aucymitquimica.com

The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the fluorine atom significantly influences the reactivity of the aromatic ring, making the compound a useful precursor in various synthetic transformations. mdpi.comcymitquimica.com For instance, fluorinated benzophenones can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are displaced by various nucleophiles to create a diverse range of derivatives. acs.orgku.edu This methodology allows for the synthesis of symmetrical and asymmetrical fluorinated compounds that are precursors to novel materials like fluorinated analogues of fluorescein (B123965) and rhodamine. acs.orgku.edu

Furthermore, trifluoromethyl ketones are valuable synthons in their own right for creating fluorinated pharmaceuticals. rsc.org The benzophenone (B1666685) scaffold itself is a prevalent motif in many biologically active natural products. mq.edu.au By using fluorinated versions like this compound, chemists can synthesize new analogues of these natural products to probe biological activities and enhance therapeutic properties. mq.edu.autandfonline.comresearchgate.net The scalability of synthetic routes to access trifluoromethyl ketone-functionalized molecules further enhances their utility as building blocks for a wide array of applications beyond a specific research goal. nih.gov

Contributions to Organic Electronics and Semiconductor Materials

The unique electronic profile of this compound, arising from its electron-withdrawing fluorine and trifluoromethyl substituents, makes it and similar structures valuable in the field of organic electronics.

Design of n-type Organic Semiconductors

Organic semiconductors are classified as either p-type (hole-transporting) or n-type (electron-transporting). While many organic materials are inherently p-type, the development of stable and efficient n-type semiconductors is crucial for creating advanced electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The introduction of strong electron-withdrawing groups is a key strategy for designing n-type materials. The fluorine and trifluoromethyl groups on the benzophenone core lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This energetic stabilization facilitates the injection and transport of electrons, which is the defining characteristic of n-type semiconductors. Molecules incorporating trifluoromethylphenyl groups have been investigated for their carrier transport properties, demonstrating the significance of such substitutions in developing new semiconductor materials.

Enhancement of Charge Transfer Through Intermolecular Interactions

Efficient charge transport in organic semiconductor films depends heavily on the degree of intermolecular electronic coupling, which is dictated by the packing and orientation of molecules in the solid state. The substituents on the aromatic core play a critical role in directing these intermolecular interactions.

The fluorine and trifluoromethyl groups in this compound can participate in non-covalent interactions, such as dipole-dipole forces and hydrogen bonding (e.g., C–H···F interactions). These interactions can influence the molecular packing in the solid state, potentially leading to more ordered structures that are beneficial for charge transport. Studies on related oligomers containing trifluoromethylphenyl groups have shown that intermolecular interactions, including π-π stacking and hydrogen bonding, are fundamental to their charge transport properties. Specifically, hydrogen bonding interactions have been found to have a significant influence on electron transport.

Catalytic Applications in Organic Transformations

Benzophenone and its derivatives are well-known for their photochemical properties, which has led to their use in various catalytic applications, particularly those initiated by light.

Development of Photocatalysts Based on Fluorinated Benzophenones

Photocatalysis has emerged as a powerful tool in modern organic synthesis. Benzophenone is a classic photosensitizer; upon absorption of UV light, it can be excited to a triplet state and then initiate chemical reactions by transferring its energy to other molecules. While specific research on this compound as a distinct photocatalyst is limited, the principles of benzophenone chemistry suggest its potential. The fluorine and trifluoromethyl groups can modify the photophysical properties of the benzophenone core, such as the energy of the excited states and the efficiency of intersystem crossing. These modifications could potentially be harnessed to develop new photocatalysts with tailored reactivity and selectivity for specific organic transformations.

Role as Photo-initiators in Polymer Chemistry

One of the most established applications of benzophenone derivatives is as photo-initiators for polymerization reactions, particularly those that proceed via a free-radical mechanism. ontosight.ai Benzophenones are classified as Type II photo-initiators.

The mechanism of a Type II photo-initiator involves a bimolecular reaction. Upon exposure to UV light, the benzophenone derivative absorbs a photon and is promoted to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. This excited triplet-state benzophenone does not cleave directly but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator), which is typically an amine or an alcohol. This hydrogen abstraction process generates a reactive free radical from the co-initiator, which then initiates the polymerization of monomers, such as acrylates. The benzophenone itself is converted to a ketyl radical in the process.

The presence of the fluorine and trifluoromethyl groups on the this compound molecule can influence its absorption spectrum and the reactivity of its excited state, potentially enhancing its efficiency as a photo-initiator. cymitquimica.com The trifluoromethyl group, in particular, can increase the stability of the molecule, which is a desirable property for industrial applications. cymitquimica.com

Derivatization for Structure-Activity Relationship Studies (General Chemical Research Context)

The molecular framework of this compound serves as a valuable scaffold in chemical research, particularly for conducting structure-activity relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry and materials science, aiming to elucidate how specific structural modifications to a parent compound influence its biological activity or material properties. The benzophenone core, with its two phenyl rings and central carbonyl group, offers multiple sites for systematic derivatization.

In a typical SAR study involving a benzophenone template, chemists synthesize a library of analogues by introducing a variety of substituents at different positions on the phenyl rings. For a compound like this compound, derivatization strategies would involve:

Modification of the Phenyl Rings: The existing fluorine and trifluoromethyl groups can be repositioned or replaced with other functional groups of varying electronic and steric properties. For instance, electron-donating groups (e.g., methoxy, amino) or other electron-withdrawing groups (e.g., nitro, cyano) could be introduced to probe the effect of electronics on the compound's activity. The steric bulk of substituents can also be varied to understand the spatial requirements of the target interaction.

Alterations to the Carbonyl Linker: The ketone functionality can be modified, for example, by reduction to an alcohol or conversion to an oxime or hydrazone, to assess the importance of the carbonyl group for a specific activity.

These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore or materiophore—the essential structural features required for the desired activity or property. For example, in medicinal chemistry, such studies have been crucial in optimizing the potency and selectivity of benzophenone-based compounds as inhibitors of enzymes or receptors.

Below is an interactive table illustrating a hypothetical SAR study based on the this compound scaffold, showcasing potential modifications and their predicted impact on a generic biological target.

| Compound | Ring A Substitution | Ring B Substitution | Predicted Activity |

| Parent | 4-Fluoro, 3-Trifluoromethyl | Unsubstituted | Baseline |

| Analogue 1 | 4-Chloro, 3-Trifluoromethyl | Unsubstituted | Potentially Altered |

| Analogue 2 | 4-Fluoro, 3-Trifluoromethyl | 4'-Methoxy | Potentially Increased |

| Analogue 3 | 4-Fluoro, 3-Trifluoromethyl | 4'-Nitro | Potentially Decreased |

| Analogue 4 | 2-Fluoro, 3-Trifluoromethyl | Unsubstituted | Potentially Altered |

Integration into Advanced Fluoropolymer and Specialty Material Design

The unique combination of a photoactive benzophenone core and fluorine substituents in this compound makes it a compound of interest for the design of advanced fluoropolymers and specialty materials. Its integration can be conceptualized through two primary routes: as a photoinitiator for polymerization or as a functional monomer incorporated into the polymer backbone.

As a Photoinitiator:

Benzophenones are well-established as Type II photoinitiators for UV-curing applications. qinmuchem.compolymerinnovationblog.com Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. In the presence of a hydrogen donor (a co-initiator, such as an amine or an alcohol), the excited benzophenone abstracts a hydrogen atom, generating a ketyl radical and a reactive radical from the co-initiator. polymerinnovationblog.com This latter radical then initiates the polymerization of monomers, such as acrylates or methacrylates, leading to the formation of a crosslinked polymer network.

The fluorine and trifluoromethyl substituents on the benzophenone ring can modulate its photochemical properties, such as its absorption spectrum and initiator efficiency. In the context of fluoropolymers, a fluorinated photoinitiator like this compound could offer enhanced compatibility with fluorinated monomers and oligomers, potentially leading to more efficient and uniform curing of fluoropolymer coatings, adhesives, and inks.

As a Functional Monomer:

This compound can be chemically modified to introduce a polymerizable group (e.g., a vinyl, acrylate, or epoxide functionality). This functionalized monomer can then be copolymerized with other fluorinated or non-fluorinated monomers to incorporate the benzophenone moiety directly into the polymer chain.

The advantages of this approach include:

Pendant Photocrosslinking Sites: The benzophenone units within the polymer backbone can act as built-in photo-crosslinkers. Upon exposure to UV light, these groups can induce crosslinking, transforming a thermoplastic fluoropolymer into a more robust thermoset material with improved thermal stability, chemical resistance, and mechanical properties.

Tailored Material Properties: The presence of the fluorinated benzophenone unit can impart specific properties to the resulting polymer, such as a high refractive index, altered surface energy, and enhanced thermal stability.

The following table outlines the potential roles of this compound in fluoropolymer design.

| Integration Method | Role of this compound | Resulting Polymer System | Potential Applications |

| Additive | Photoinitiator | UV-curable fluorinated resins | Coatings, adhesives, 3D printing |

| Monomer | Pendant photocrosslinking group | Photocrosslinkable fluoropolymers | High-performance films, photoresists, functional coatings |

The synthesis of specialty polymers containing benzophenone units has been explored for applications ranging from biocompatible hydrogels to advanced coatings. researchgate.net The incorporation of the specific structural features of this compound into fluoropolymers represents a promising avenue for the development of next-generation materials with precisely controlled properties.

Future Research Directions and Emerging Trends for 4 Fluoro 3 Trifluoromethyl Benzophenone

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 4-Fluoro-3-(trifluoromethyl)benzophenone often presents challenges in terms of yield, regioselectivity, and environmental impact. Future research will undoubtedly focus on pioneering more elegant and sustainable synthetic strategies.

One promising avenue lies in the refinement of Friedel-Crafts acylation reactions. nih.gov While a classic method for forming aryl ketones, traditional Friedel-Crafts chemistry often relies on stoichiometric amounts of Lewis acid catalysts, leading to significant waste generation. googleapis.comgoogle.com Future efforts will likely target the development of highly active, recyclable solid acid catalysts or the use of milder reaction conditions to improve the green credentials of this transformation. The regioselectivity of acylating benzene (B151609) with a substituted benzoyl chloride, or vice versa, will be a critical parameter to control, ensuring the desired 4-fluoro-3-(trifluoromethyl) substitution pattern.

Another key area of development is the use of organometallic cross-coupling reactions . Grignard reagents, for instance, offer a powerful tool for the formation of carbon-carbon bonds. google.comgoogleapis.com A potential route could involve the reaction of a Grignard reagent derived from a fluorinated and trifluoromethylated benzene derivative with a suitable benzoyl chloride. Innovations in this area may include the development of more stable Grignard reagents or the use of alternative organometallic species that exhibit greater functional group tolerance.

The table below outlines potential synthetic strategies that could be the focus of future research for the efficient synthesis of this compound.

| Synthetic Strategy | Potential Reactants | Key Research Focus |

| Friedel-Crafts Acylation | 1-Fluoro-2-(trifluoromethyl)benzene and Benzoyl Chloride | Development of reusable, solid acid catalysts; Optimization of regioselectivity. |

| Grignard Reaction | 4-Fluoro-3-(trifluoromethyl)phenylmagnesium Bromide and Benzoyl Chloride | Enhancing the stability and reactivity of the Grignard reagent; Exploring alternative organometallic reagents. |

| Palladium-Catalyzed Carbonylative Cross-Coupling | 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene and Benzene (with CO) | Design of highly efficient palladium catalysts; Optimization of reaction conditions to suppress side reactions. |

Exploration of Unconventional Reactivity Pathways of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its high stability and electron-withdrawing nature, which significantly influences the reactivity of the parent molecule. mdpi.comwikipedia.org While often considered relatively inert, recent advances in synthetic chemistry have begun to unlock novel transformations of the -CF3 group, and this will be a fertile ground for future research on this compound.

One emerging trend is the exploration of photochemical reactions . The benzophenone (B1666685) core is a well-known photosensitizer, and its excitation upon UV irradiation could potentially activate the adjacent trifluoromethyl group towards unconventional reactions. nih.govresearchgate.netrsc.org Research in this area could investigate light-induced C-F bond activation or reactions involving the generation of radical species, leading to novel functionalization of the trifluoromethyl group.

Furthermore, the development of new catalytic systems for the selective transformation of C-F bonds is a burgeoning field. Future studies may focus on applying these methodologies to the trifluoromethyl group in this compound, potentially enabling its conversion into other functional groups like -CF2H or even a carboxylic acid. Such transformations would dramatically expand the synthetic utility of this compound as a building block.

Application of Advanced Spectroscopic Techniques for In-Situ Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes and the discovery of new reactivity. The application of advanced spectroscopic techniques for in-situ analysis will be instrumental in this regard.

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. researchgate.net Future research could employ in-situ FTIR and NMR to study the formation of this compound, providing valuable insights into the roles of catalysts, the formation of intermediates, and the influence of reaction parameters.

Specifically, ¹⁹F NMR spectroscopy is exceptionally sensitive to the electronic environment of fluorine atoms. rsc.orgcolorado.edunih.gov In-situ ¹⁹F NMR could be used to track the consumption of fluorinated starting materials and the formation of the product with high precision. This technique would be particularly valuable for studying the reactivity of both the fluorine and the trifluoromethyl substituents.

The following table highlights key spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Information Gained | Potential Research Application |

| In-situ FTIR | Monitoring of carbonyl and C-F bond vibrations. | Real-time kinetic analysis of Friedel-Crafts acylation reactions. |

| In-situ ¹H NMR | Tracking the transformation of aromatic protons. | Elucidation of reaction mechanisms and identification of intermediates. |

| In-situ ¹⁹F NMR | Probing the electronic environment of fluorine and trifluoromethyl groups. | Studying the kinetics of reactions involving C-F bond transformations. |

Multiscale Computational Modeling for Complex Chemical Systems

Computational chemistry offers a powerful lens through which to investigate the structure, properties, and reactivity of molecules at the atomic level. science.gov Future research on this compound will increasingly leverage multiscale computational modeling to complement and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with FTIR spectra), and NMR chemical shifts. nih.goveurjchem.comresearchgate.net Such calculations can aid in the structural elucidation of reaction products and provide a deeper understanding of the electronic effects of the fluorine and trifluoromethyl substituents. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of synthetic transformations, thereby accelerating the development of new and efficient synthetic routes.

Beyond the molecular level, multiscale modeling approaches can be used to simulate the behavior of this compound in more complex environments, such as in solution or within a polymer matrix. This can provide valuable insights into its interactions with other molecules and its performance in various applications.

Interdisciplinary Research Integrating Fluorinated Benzophenones into Novel Technologies

The unique properties conferred by the fluorine and trifluoromethyl substituents make this compound an attractive candidate for incorporation into a variety of advanced materials and technologies. Future research will likely see a surge in interdisciplinary collaborations aimed at harnessing its potential.

In the field of polymer chemistry , fluorinated benzophenones can be used as monomers or additives to create high-performance polymers with enhanced thermal stability, chemical resistance, and desirable optical properties. ontosight.ai The benzophenone moiety can also act as a photo-crosslinkable group, enabling the development of photolithographic materials and advanced coatings.

Furthermore, the photosensitive nature of the benzophenone core suggests potential applications in photonics and electronics . rsc.org Research could explore the use of this compound as a component in photoinitiators for polymerization, in the development of organic light-emitting diodes (OLEDs), or in other light-driven technologies. researchgate.net The electron-withdrawing nature of the substituents can be tuned to modulate the electronic properties of the molecule, making it a versatile building block for new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。